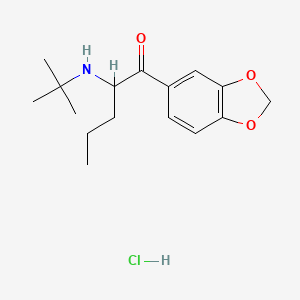
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide to introduce the pentan-1-one moiety.
Amination: The resulting intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be studied for its effects on biological systems, including its potential as a stimulant or its interactions with various receptors.
Medicine: Research might explore its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a stimulant by increasing the release of dopamine and norepinephrine, leading to increased alertness and energy. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of tert-butylamino.
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Similar structure but with an ethylamino group instead of tert-butylamino.
1-(1,3-benzodioxol-5-yl)-2-(isopropylamino)pentan-1-one: Similar structure but with an isopropylamino group instead of tert-butylamino.
Uniqueness
The uniqueness of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride lies in its specific substitution pattern, which can influence its chemical properties, reactivity, and biological activity. The presence of the tert-butylamino group may confer different steric and electronic effects compared to other similar compounds, potentially leading to unique applications and effects.
Propiedades
Fórmula molecular |
C16H24ClNO3 |
|---|---|
Peso molecular |
313.82 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-6-12(17-16(2,3)4)15(18)11-7-8-13-14(9-11)20-10-19-13;/h7-9,12,17H,5-6,10H2,1-4H3;1H |
Clave InChI |
XBCUYKLGVIPWJX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


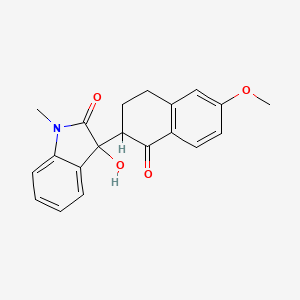
![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)
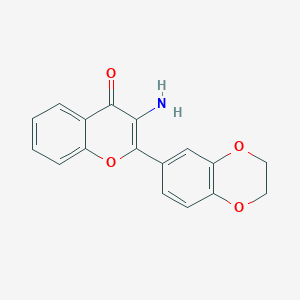
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
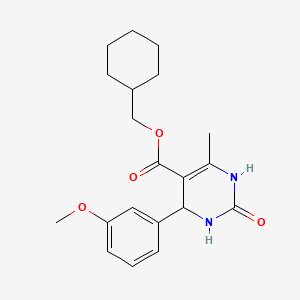
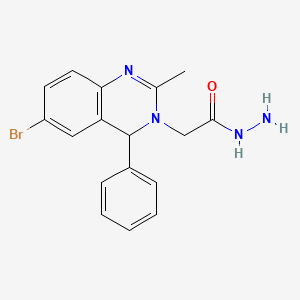
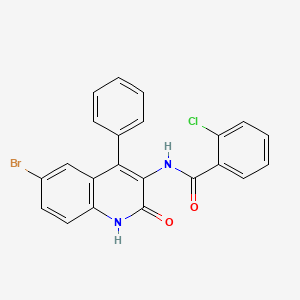

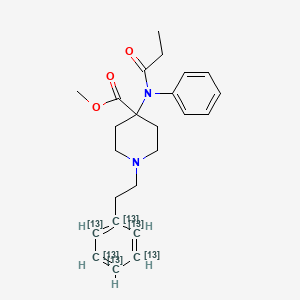
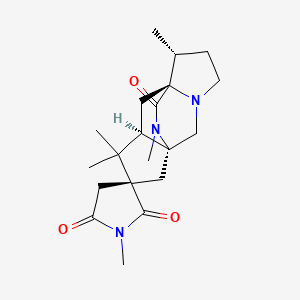
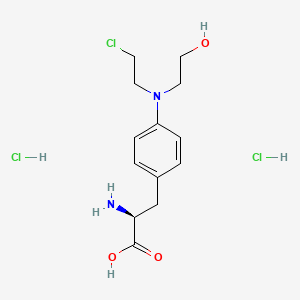
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
